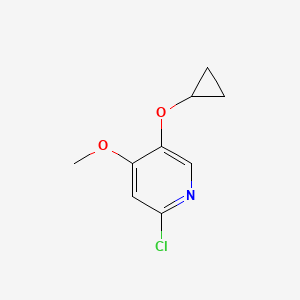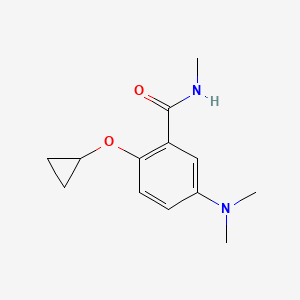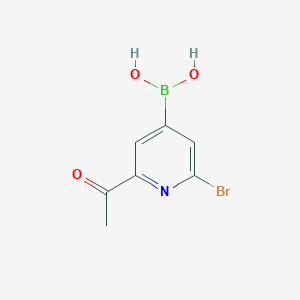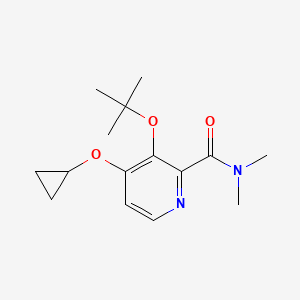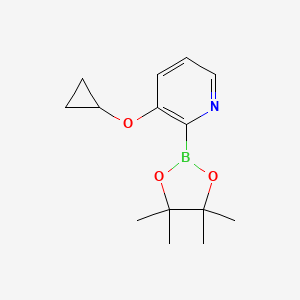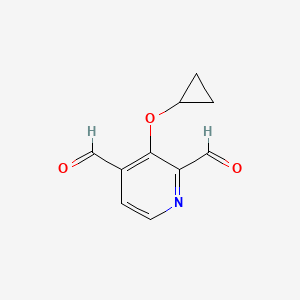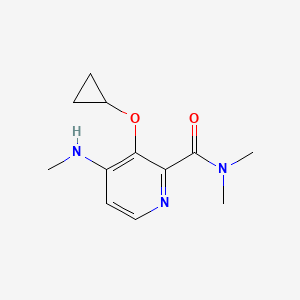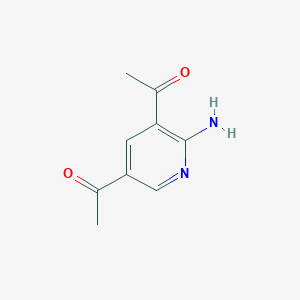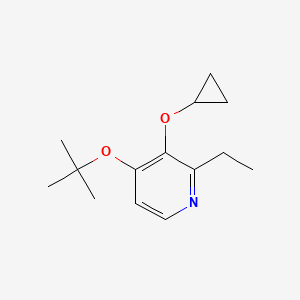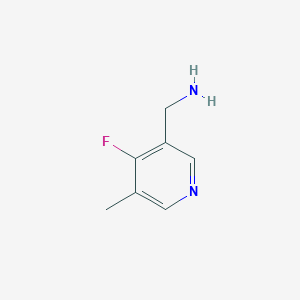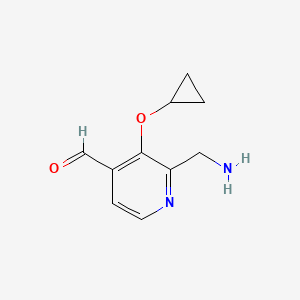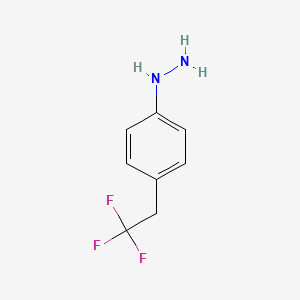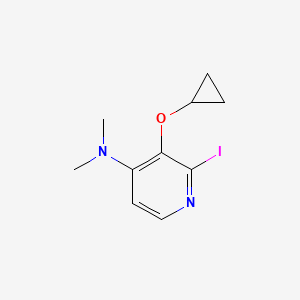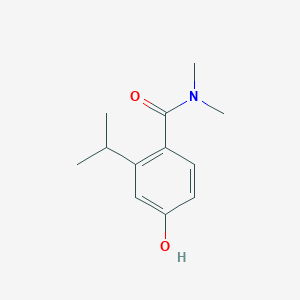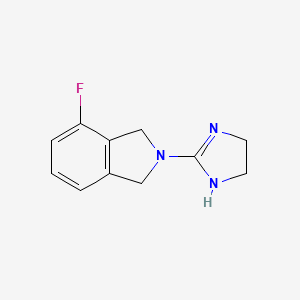
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline is a compound that features a unique combination of an imidazole ring and a fluoro-substituted isoindoline structure. Imidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the fluoro-substituted isoindoline moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while nucleophilic substitution can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit enzymes like acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis, DNA synthesis, and cell division .
Comparación Con Compuestos Similares
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound shares the imidazole ring structure and is used in similar applications.
4,5-Dihydro-1H-imidazole derivatives: These compounds have similar biological activities and are used in the synthesis of various functional materials.
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-YL)-4-fluoroisoindoline is unique due to its fluoro-substituted isoindoline moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12FN3 |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1H-imidazol-2-yl)-4-fluoro-1,3-dihydroisoindole |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-8-6-15(7-9(8)10)11-13-4-5-14-11/h1-3H,4-7H2,(H,13,14) |
Clave InChI |
NRUBGXFQHXEWCA-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)N2CC3=C(C2)C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


